2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of 2-chloro-3-methylquinoline. This intermediate is then subjected to nucleophilic substitution reactions to introduce the desired functional groups .
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Preparation of 2-chloro-3-methylquinoline
Starting Material: 2-chloro-3-formyl-6-methylquinoline
Reaction: Reduction with sodium borohydride (NaBH4) in methanol to yield 2-chloro-3-(hydroxymethyl)-6-methylquinoline.
Further Reaction: Treatment with thionyl chloride (SOCl2) in dry benzene to obtain 2-chloro-3-(chloromethyl)-6-methylquinoline.
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Formation of the Isoindole Derivative
Starting Material: 2-chloro-3-(chloromethyl)-6-methylquinoline
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as aniline and triethylamine (TEA) are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other molecular pathways, contributing to its diverse pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-methylquinoline: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
Quinoline N-oxides: Oxidized derivatives with potential anticancer activities.
Quinolone antibiotics: A class of antibiotics that includes ciprofloxacin, known for their broad-spectrum antimicrobial activity.
Uniqueness
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a quinoline moiety with an isoindole ring system makes it a versatile compound for various scientific applications .
Properties
CAS No. |
2742661-28-3 |
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Molecular Formula |
C19H13ClN2O2 |
Molecular Weight |
336.8 |
Purity |
90 |
Origin of Product |
United States |
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